

Quizartinib pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Quizartinib Dihydrochloride

CAS No.: 1132827-21-4

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Pharmacokinetic Parameters of Quizartinib at a Glance

| Parameter | Findings / Value | Conditions / Notes |
|------------------------------|---|---|
| Absolute Bioavailability | 71% (SD \pm 7%) [1] | Tablet formulation in healthy subjects [1] |
| Time to Peak (Tmax) | Quizartinib: ~4 hours (range 2-8 hrs); AC886: 5-6 hours (range 4-120 hrs) [1] | After oral administration under fasted conditions [1] |
| Effect of Food | No clinically significant difference [2] [1] | Can be administered without regard to meals [2] |
| Volume of Distribution (Vss) | 275 L (17%) [1] | In healthy subjects [1] |
| Plasma Protein Binding | \geq 99% (for both quizartinib and AC886) [1] | <i>In vitro</i> data [1] |
| Primary Metabolizing Enzyme | CYP3A4/5 [1] | Forms active metabolite AC886 [1] |

| Parameter | Findings / Value | Conditions / Notes |
|---|--|--|
| Primary Route of Elimination | Feces (76.3%); Urine (1.64%) [1] [3] | After a single dose; ~4% of dose excreted as unchanged drug in feces [1] |
| Effective Half-life (t _{1/2}) | Quizartinib: 81 hours (±73); AC886: 136 hours (±113) [1] | In newly diagnosed AML patients during maintenance therapy [1] |
| Total Body Clearance | 2.23 L/hour (29%) [1] | In healthy subjects [1] |

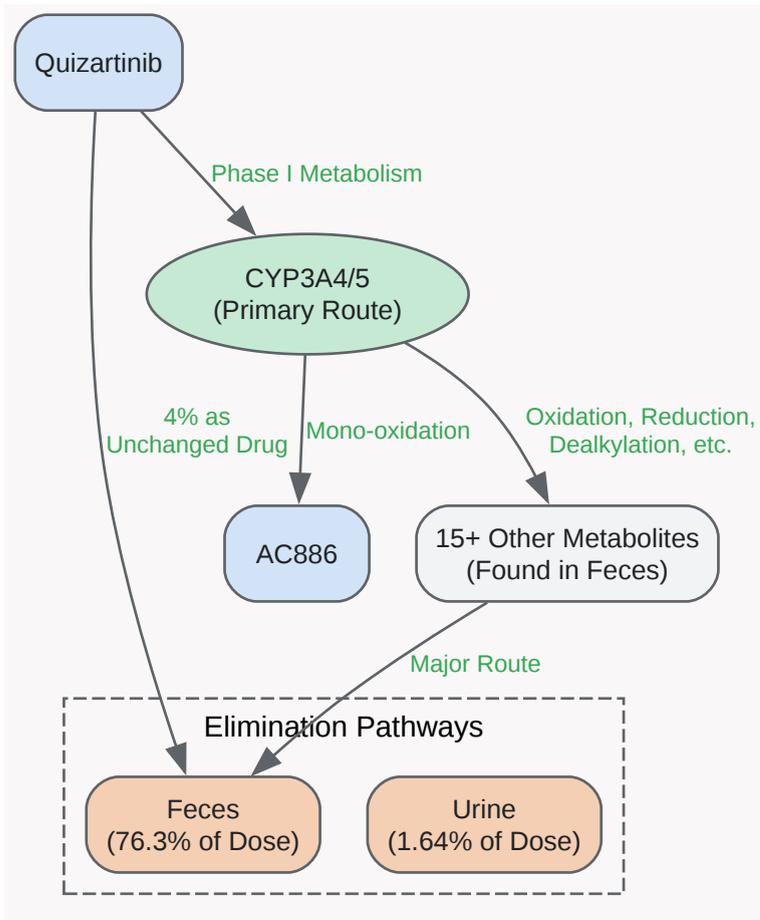
Detailed Absorption, Metabolism, and Excretion Profile

Absorption and Distribution

- **Absorption and Bioavailability:** Quizartinib is rapidly absorbed after oral administration. [1] A study in healthy male subjects given a single oral dose confirmed its rapid oral bioavailability. [3]
- **Tissue Distribution:** The high volume of distribution (275 L) suggests extensive tissue distribution. [1]
- **Food Effect:** A pivotal study in healthy subjects concluded that a high-fat, high-calorie meal caused no clinically significant differences in quizartinib exposure, supporting administration without regard to food. [2]

Metabolism and Excretion

Quizartinib undergoes extensive metabolism, primarily via the cytochrome P450 system.



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Overview of Quizartinib's Metabolic Fate and Elimination

- **Primary Metabolic Pathway:** Quizartinib is predominantly metabolized by CYP3A4/5. [1] The major circulating metabolite is AC886, which is also formed and further metabolized by CYP3A4/5 and demonstrates similar potency and selectivity for FLT3 inhibition as the parent drug. [4] [1]
- **Other Metabolic Reactions:** Besides oxidation, quizartinib is metabolized via reduction, dealkylation, deamination, and hydrolysis. [3] A human ADME study identified 15 additional metabolites in feces. [3]
- **Excretion Routes:** Following a single radiolabeled dose, **76.3% of the radioactivity was recovered in feces**, with only **4% as unchanged quizartinib**. A minimal **1.64% of the dose was recovered in urine**, indicating fecal excretion is the major elimination pathway. [1] [3]

Detailed Experimental Protocols

For researchers designing similar studies, here are the methodologies from key experiments.

Absorption & Food-Effect Study [2]

- **Objective:** To evaluate the effect of a high-fat, high-calorie meal on the bioavailability of quizartinib.
- **Design:** Open-label, randomized, parallel-group study.
- **Subjects:** 64 healthy adults aged 18-55.
- **Treatment:** Subjects randomized to receive a single 30 mg (26.5 mg free base) dose of quizartinib after a >10-hour overnight fast (*fasted group*, n=34) or 30 minutes after starting a standard high-fat, high-calorie meal (*fed group*, n=30).
- **PK Sampling:** Blood samples collected pre-dose and at 0.25, 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 24, 36, 48, 72, 96, 120, 144, 168, 192, 216, 288, 360, 432, and 504 hours post-dose.
- **Analytical Method:** Plasma concentrations of quizartinib and AC886 were measured using a validated liquid chromatography–tandem mass spectrometry (LC-MS/MS) method.

Metabolism and Excretion (ADME) Study [3]

- **Objective:** To characterize the absorption, metabolism, and excretion of quizartinib.
- **Design:** Open-label, single-dose study.
- **Subjects:** 6 healthy male subjects.
- **Treatment:** A single oral dose of 60 mg of [¹⁴C]-quizartinib (≈100 μCi).
- **Sample Collection:** Blood, plasma, urine, and feces were collected for up to 336 hours (14 days) post-dose.
- **Metabolite Profiling:** Radio-detector high-performance liquid chromatography (radio-HPLC) and liquid chromatography-mass spectrometry (LC-MS) were used to identify and quantify quizartinib and its metabolites in plasma, urine, and feces.

Clinical Implications for Drug Development

- **Drug-Drug Interactions (DDIs):** Due to its metabolism by CYP3A4, quizartinib exposure is significantly increased by strong CYP3A inhibitors. A population PK analysis found that strong CYP3A inhibitor use resulted in an 82% increase in quizartinib AUC. [4] **Dose reduction is required** when co-administered with strong CYP3A inhibitors. [1] [5]
- **QTc Prolongation Risk:** Quizartinib prolongs the QTc interval in a dose- and concentration-dependent manner. [1] [5] This correlation necessitates careful dose escalation and monitoring, especially given the long half-life of both quizartinib and its active metabolite AC886. [4] [1]

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To cite this document: Smolecule. [Quizartinib pharmacokinetics absorption distribution metabolism excretion]. Smolecule, [2026]. [Online PDF]. Available at:

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